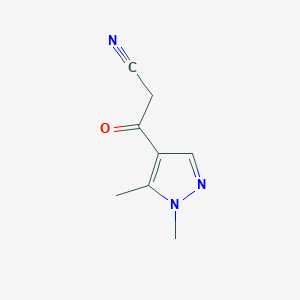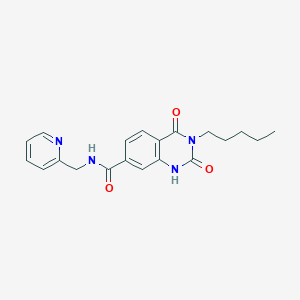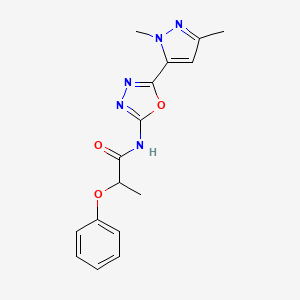![molecular formula C12H14BrN3O2 B2504276 tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate CAS No. 2306273-07-2](/img/structure/B2504276.png)
tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C12H14BrN3O2 and its molecular weight is 312.167. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including tert-butyl derivatives, were synthesized as ligands of the histamine H4 receptor (H4R). These compounds were potent in vitro and showed potential as anti-inflammatory agents and in pain management in animal models, highlighting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).
2. Anti-mycobacterial, Antifungal, and Photosynthesis-Inhibiting Activity
Compounds derived from tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate demonstrated significant activity against Mycobacterium tuberculosis and various fungal strains, with some compounds showing strong inhibitory effects on the oxygen evolution rate in spinach chloroplasts (Doležal et al., 2006).
3. Lithiation and Silylation Studies
Research on the lithiation of derivatives including tert-butyl N-(pyridin-3-ylmethyl)carbamate revealed insights into regioselective side-chain lithiation and reaction with various electrophiles, enhancing understanding of the chemical properties and potential applications of these compounds (Smith et al., 2013).
4. Synthesis of Imidazo[4,5-c]pyridin-2-ons
Innovative synthetic routes were explored for tert-butyl carbamates, leading to the formation of various novel compounds. These synthetic methods expand the range of possible derivatives and applications in various fields of chemistry and pharmacology (Bakke et al., 2003).
5. Palladium-Catalyzed Synthesis
Tert-butyl (2-chloropyridin-3-yl)carbamate was utilized in a palladium-catalyzed amination and intramolecular amidation process, highlighting its utility in complex chemical syntheses. This indicates its potential in the development of novel compounds and materials (Scott, 2006).
特性
IUPAC Name |
tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-6-14-16-7-8(13)4-5-10(9)16/h4-7H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKHMOABEUENLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CC(=CN2N=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)
![2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2504194.png)

![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide](/img/structure/B2504196.png)
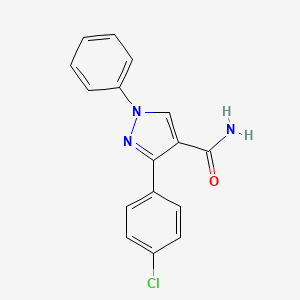
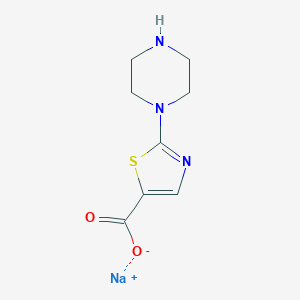
![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2504199.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2504202.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2504206.png)
![4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2504208.png)
